![molecular formula C17H17ClF4N4O5S B13419114 2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a diethylsulfamoyl group, a fluoro group, and a trifluoromethyl-substituted tetrahydropyrimidinyl group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide involves multiple steps, including the introduction of various functional groups. The synthetic route typically starts with the preparation of the benzamide core, followed by the sequential addition of the chloro, diethylsulfamoyl, fluoro, and tetrahydropyrimidinyl groups. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the reduction of the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(diethylsulfamoyl)-4-methylphenylacetamide: Similar in structure but lacks the fluoro and tetrahydropyrimidinyl groups.
2-chloro-N-(diethylsulfamoyl)-4-ethoxyphenylacetamide: Contains an ethoxy group instead of the fluoro group.
2-chloro-N-(diethylsulfamoyl)-4-methylphenylacetamide: Similar core structure but different substituents.
Uniqueness
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro and trifluoromethyl groups enhances its stability and reactivity, while the tetrahydropyrimidinyl group contributes to its potential biological activity.
Propriétés
Formule moléculaire |
C17H17ClF4N4O5S |
|---|---|
Poids moléculaire |
500.9 g/mol |
Nom IUPAC |
2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzamide |
InChI |
InChI=1S/C17H17ClF4N4O5S/c1-4-25(5-2)32(30,31)23-15(28)9-6-12(11(19)7-10(9)18)26-14(27)8-13(17(20,21)22)24(3)16(26)29/h6-8H,4-5H2,1-3H3,(H,23,28) |
Clé InChI |
IQYAGTXYYCZVNS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
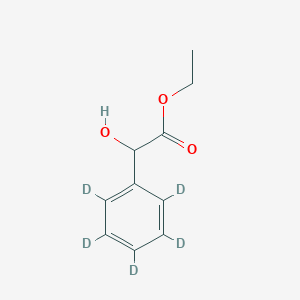
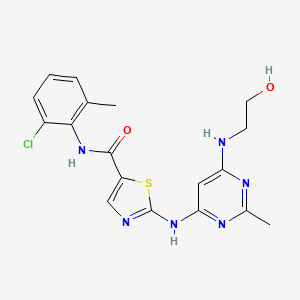

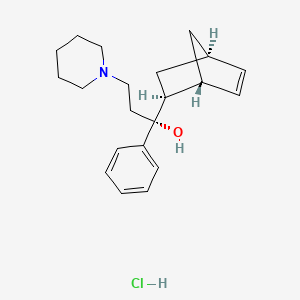
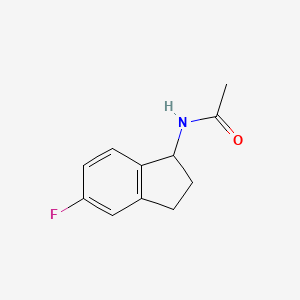
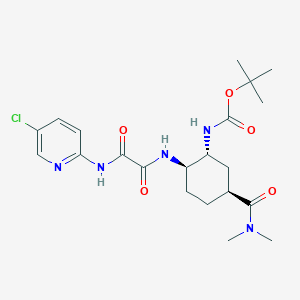
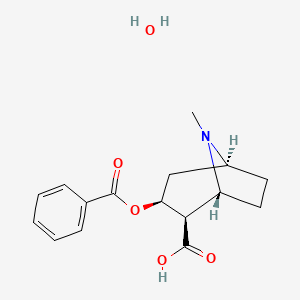

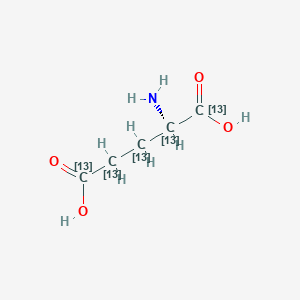
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
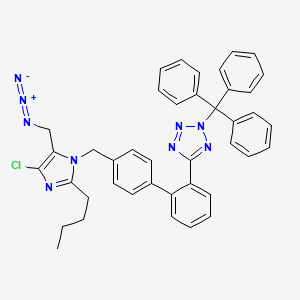

![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
